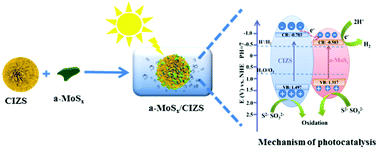An effective photocatalytic hydrogen evolution strategy based on tunable band gap (CuIn)xZn2(1−x)S2 combined with amorphous molybdenum sulfide†
New Journal of Chemistry Pub Date: 2021-03-19 DOI: 10.1039/D1NJ00812A
Abstract
Fully utilizing the visible light and lowering the economic costs are the toughest challenges of photocatalytic water splitting. To address these issues, a non-noble metal photocatalyst, (CuIn)xZn2(1−x)S2 solid solution with an adjustable band gap by modifying its composition, was synthesized. In addition, amorphous molybdenum sulfide (a-MoSx) was compounded as a co-catalyst on the surface of the solid solution. Compared with crystalline molybdenum sulfide (MoS2), a-MoSx can provide more active sites and reduce the activation energy of hydrogen evolution reactions more effectively. The (CuIn)0.2Zn1.6S2 (CIZS) photocatalyst loaded with 3 wt% a-MoSx exhibited the best photocatalytic performance with a hydrogen evolution rate of 2100 μmol g−1 h−1.


Recommended Literature
- [1] Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol†
- [2] Rare-earth carboxylates, [Ln2(iii)(μ3-OH)(C4H4O5)2(C4H2O4)]·2H2O [Ln = Ce, Pr and Nd]: synthesis, structure and properties†
- [3] Decoded fingerprints of hyperresponsive, expanding product space: polyether cascade cyclizations as tools to elucidate supramolecular catalysis†
- [4] Selective spectrophotometric method for the determination of ascorbic acid in pharmaceutical preparations and fresh fruit juices
- [5] Metal-free hydrogen evolution with nanoparticles derived from pyrene via two-photon ionization induced by laser irradiation†
- [6] Front cover
- [7] Systematic delineation of optimal cytokine concentrations to expand hematopoietic stem/progenitor cells in co-culture with mesenchymal stem cells
- [8] Metal–biomolecule frameworks (BioMOFs): a novel approach for “green” optoelectronic applications†
- [9] Thermoregulated phase-separable rhodium nanoparticle catalyst for selective hydrogenation of α,β-unsaturated aldehydes and ketones†
- [10] Front cover










